DBCO-NHCO-PEG4-acid
Overview
Description
DBCO-NHCO-PEG4-acid, also known as Dibenzocyclooctyne-NHCO-PEG4-acid, is a compound that features a hydrophilic polyethylene glycol (PEG) spacer arm, which enhances its solubility in aqueous media. This compound is a non-activated building block that can be used to derivatize amine-containing molecules through a stable amide bond. It is commonly used in copper-free Click Chemistry reactions, making it a valuable reagent in various biochemical applications .
Mechanism of Action
Target of Action
DBCO-PEG5-Acid, also known as DBCO-NHCO-PEG4-acid, primarily targets azide-bearing compounds or biomolecules . These azide groups are often introduced into biomolecules to enable their selective labeling or modification .
Mode of Action
The DBCO (Dibenzocyclooctyne) group in DBCO-PEG5-Acid is highly reactive and can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide functionalized compounds or biomolecules . This reaction occurs without the need for a copper (I) catalyst, resulting in a stable triazole linkage . The formation of this linkage allows for the selective modification of the azide-bearing target .
Biochemical Pathways
Therefore, it can be used to study biomolecules in complex model systems .
Pharmacokinetics
The pharmacokinetic properties of DBCO-PEG5-Acid are influenced by its polyethylene glycol (PEG) spacer. The hydrophilic PEG spacer arm increases the water solubility of the compound , which can enhance its bioavailability.
Result of Action
The result of the action of DBCO-PEG5-Acid is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This enables the selective labeling or modification of these targets, which can be used for various applications in bioengineering and drug delivery .
Action Environment
The reaction between DBCO-PEG5-Acid and azide-bearing biomolecules can be run either in organic solvent or in aqueous buffer depending on the solubility and property of substrate molecules . The hydrophilic PEG spacer of the reagent increases the hydrophilicity and fine-tunes the properties of the PEGylated molecules . This suggests that the action, efficacy, and stability of DBCO-PEG5-Acid can be influenced by the properties of the reaction environment, including the solvent used and the presence of other biomolecules .
Biochemical Analysis
Biochemical Properties
DBCO-PEG5-Acid plays a crucial role in biochemical reactions, particularly in the field of click chemistry. This compound is known for its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-functionalized biomolecules without the need for a copper catalyst . The polyethylene glycol spacer arm in DBCO-PEG5-Acid provides greater solubility and reduces aggregation, which is beneficial for labeling and detection applications . DBCO-PEG5-Acid interacts with enzymes, proteins, and other biomolecules that contain azide groups, forming stable triazole linkages . This chemoselective reaction does not interfere with other functional groups found in biological samples, making DBCO-PEG5-Acid a versatile reagent for various biochemical studies .
Cellular Effects
DBCO-PEG5-Acid has been shown to influence various cellular processes. Its ability to form stable amide bonds with primary amine groups allows it to be used for labeling and tracking biomolecules within cells . This compound can affect cell signaling pathways by modifying proteins and other biomolecules involved in these pathways . Additionally, DBCO-PEG5-Acid can influence gene expression and cellular metabolism by interacting with specific biomolecules within the cell . The hydrophilic nature of the polyethylene glycol spacer arm in DBCO-PEG5-Acid enhances its solubility and distribution within the cellular environment, allowing it to effectively interact with target biomolecules .
Molecular Mechanism
The mechanism of action of DBCO-PEG5-Acid involves its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-functionalized biomolecules . This reaction forms a stable triazole linkage, which is highly specific and does not require a copper catalyst . The polyethylene glycol spacer arm in DBCO-PEG5-Acid provides flexibility and reduces steric hindrance, allowing the compound to effectively interact with target biomolecules . This interaction can lead to enzyme inhibition or activation, changes in gene expression, and modifications of cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DBCO-PEG5-Acid can change over time. The stability and degradation of this compound are influenced by various factors, including temperature, pH, and the presence of other reactive species . DBCO-PEG5-Acid is known for its enhanced stability in aqueous media, which allows it to maintain its reactivity over extended periods . Long-term studies have shown that DBCO-PEG5-Acid can have sustained effects on cellular function, including prolonged labeling and tracking of biomolecules . The degradation of DBCO-PEG5-Acid over time can lead to a decrease in its reactivity and effectiveness .
Dosage Effects in Animal Models
The effects of DBCO-PEG5-Acid vary with different dosages in animal models. At low doses, DBCO-PEG5-Acid has been shown to effectively label and track biomolecules without causing significant toxicity . At higher doses, DBCO-PEG5-Acid can exhibit toxic or adverse effects, including cellular stress and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s effectiveness plateaus or decreases at higher concentrations . It is important to carefully optimize the dosage of DBCO-PEG5-Acid in animal studies to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
DBCO-PEG5-Acid is involved in various metabolic pathways within the cell. This compound can interact with enzymes and cofactors involved in metabolic processes, leading to changes in metabolic flux and metabolite levels . The polyethylene glycol spacer arm in DBCO-PEG5-Acid enhances its solubility and distribution within the cellular environment, allowing it to effectively participate in metabolic reactions . Additionally, DBCO-PEG5-Acid can influence the sialic acid metabolic pathway, which is important for the incorporation of specific biomolecules into cellular structures .
Transport and Distribution
The transport and distribution of DBCO-PEG5-Acid within cells and tissues are influenced by its hydrophilic polyethylene glycol spacer arm . This spacer arm enhances the solubility of DBCO-PEG5-Acid in aqueous media, allowing it to be efficiently transported within the cellular environment . DBCO-PEG5-Acid can interact with transporters and binding proteins that facilitate its distribution to specific cellular compartments . The compound’s ability to form stable amide bonds with primary amine groups also contributes to its effective localization and accumulation within target tissues .
Subcellular Localization
DBCO-PEG5-Acid exhibits specific subcellular localization patterns, which are influenced by its chemical properties and interactions with cellular components . The polyethylene glycol spacer arm in DBCO-PEG5-Acid allows it to be distributed to various subcellular compartments, including the cytoplasm, nucleus, and organelles . This compound can be directed to specific compartments through targeting signals or post-translational modifications . The subcellular localization of DBCO-PEG5-Acid can affect its activity and function, allowing it to effectively interact with target biomolecules within specific cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-NHCO-PEG4-acid typically involves the following steps:
Formation of Dibenzocyclooctyne (DBCO): This step involves the synthesis of the DBCO moiety, which is a strained alkyne that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Attachment of PEG Spacer: The PEG4 spacer is introduced to improve the hydrophilicity and solubility of the compound. This is achieved by reacting the DBCO moiety with a PEG4 derivative.
Formation of the Amide Bond: The final step involves the formation of an amide bond between the PEG4 spacer and an amine-containing molecule, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality. The final product is purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
DBCO-NHCO-PEG4-acid primarily undergoes the following types of reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This copper-free Click Chemistry reaction involves the reaction of the DBCO moiety with azide-functionalized compounds to form stable triazole linkages.
Amide Bond Formation: The compound can react with amine-containing molecules to form stable amide bonds.
Common Reagents and Conditions
Reagents: Azide-functionalized compounds, amine-containing molecules.
Conditions: Reactions are typically carried out in aqueous media or organic solvents, depending on the solubility of the reactants.
Major Products Formed
Triazole Linkages: Formed through SPAAC reactions with azide-functionalized compounds.
Amide Bonds: Formed through reactions with amine-containing molecules.
Scientific Research Applications
DBCO-NHCO-PEG4-acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Dibenzocyclooctyne-PEG4-acid: Similar to DBCO-NHCO-PEG4-acid but lacks the amide functionality.
Dibenzocyclooctyne-N-hydroxysuccinimidyl ester: Contains an N-hydroxysuccinimidyl ester group instead of the PEG4 spacer.
Dibenzocyclooctyne-PEG4-maleimide: Features a maleimide group for thiol-reactive conjugation.
Uniqueness
This compound is unique due to its combination of a strained alkyne moiety (DBCO), a hydrophilic PEG4 spacer, and an amide functionality. This combination enhances its solubility, stability, and versatility in various biochemical applications, making it a valuable tool in scientific research .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O9/c35-30(12-15-39-17-19-41-21-23-43-24-22-42-20-18-40-16-13-32(37)38)33-14-11-31(36)34-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)34/h1-8H,11-25H2,(H,33,35)(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWIRDQMNBYUPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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